

A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Indazole Analogs

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Compound of Interest

Compound Name: *5-Bromo-3-(thiophen-2-yl)-1H-indazole*

CAS No.: 911305-81-2

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For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of various therapeutic targets.^[1] Modifications at the 5-position of the indazole ring have proven to be a particularly fruitful strategy for modulating the potency, selectivity, and pharmacokinetic properties of these analogs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted indazole analogs, focusing on their activity as kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into the experimental data supporting these relationships, provide detailed methodologies for key assays, and visualize the relevant signaling pathways.

The Indazole Scaffold: A Versatile Platform for Inhibitor Design

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, serves as an excellent bioisostere for other aromatic systems like indole or benzimidazole. Its unique electronic properties and ability to participate in hydrogen bonding interactions make

it a highly effective scaffold for engaging the active sites of enzymes. The 5-position of the indazole ring is often solvent-exposed in the active sites of target proteins, making it an ideal point for introducing various substituents to enhance binding affinity and selectivity.

Comparative Analysis of 5-Substituted Indazole Analogs as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, they are a major class of drug targets. 5-substituted indazole analogs have emerged as potent inhibitors of several kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), extracellular signal-regulated kinase (ERK), and Polo-like kinase 4 (PLK4).

Structure-Activity Relationship of Indazole Analogs as ROCK Inhibitors

ROCK is a serine/threonine kinase that plays a crucial role in regulating cell shape, motility, and contraction. Its overactivation is implicated in various cardiovascular diseases and cancer. The SAR of 5-substituted indazole analogs as ROCK-II inhibitors reveals the importance of the substituent's nature and position.

Compound	5-Substituent	ROCK-II IC50 (nM)	Reference
1	-H	>1000	[2]
2	-NH2	73	[2]
3	-NH-acetyl	150	[2]
4	-NH-cinnamoyl	12	[2]

As shown in the table, the introduction of an amino group at the 5-position significantly enhances ROCK-II inhibitory activity compared to the unsubstituted analog.[2] Further modification of this amino group reveals that acylation with a cinnamoyl group leads to a potent inhibitor with an IC50 of 12 nM.[2] This suggests that the extended aromatic system of the cinnamoyl group may engage in additional favorable interactions within the active site of ROCK-II.

Structure-Activity Relationship of Indazole Amides as ERK1/2 Inhibitors

The ERK/MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a common feature of many cancers.[3] Indazole amides have been identified as potent inhibitors of ERK1/2.

Compound	5-Substituent	ERK1 IC50 (nM)	ERK2 IC50 (nM)	HT29 Cell Growth IC50 (μM)	Reference
5	-H	120	34	1.5	[4]
6	-F	80	25	0.8	[4]
7	-Cl	65	18	0.6	[4]
8	-CH3	150	45	2.1	[4]

The SAR of these indazole amides demonstrates that small, electron-withdrawing groups at the 5-position, such as fluorine and chlorine, enhance both enzymatic and cellular activity.[4] The chloro-substituted analog 7 emerged as the most potent compound in this series, with an IC50 of 18 nM against ERK2 and 0.6 μM against the growth of BRAF mutant HT29 cells.[4]

Comparative Analysis of 5-Substituted Indazole Analogs as PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair, genomic stability, and programmed cell death.[5] PARP inhibitors have shown significant promise in the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.

Structure-Activity Relationship of Indazole-7-Carboxamides as PARP-1 Inhibitors

A series of 2-phenyl-2H-indazole-7-carboxamides have been developed as potent PARP-1 and PARP-2 inhibitors. While the primary modifications in this series were on the 2-phenyl ring, the

influence of substitutions on the indazole core itself is noteworthy. The unsubstituted 2-phenyl-2H-indazole-7-carboxamide serves as a foundational scaffold.

Compound	R-group on 2-phenyl	PARP-1 IC50 (nM)	PARP-2 IC50 (nM)	Reference
9	-H	15	4.5	[6]
10	4'-fluoro	5.4	2.1	[6]
MK-4827 (Niraparib)	4'-[(3S)-piperidin-3-yl]	3.8	2.1	[6][7]

The development of MK-4827 (Niraparib) from this scaffold highlights the importance of the piperidinyl group on the 2-phenyl ring for achieving high potency.[6][7] This group likely interacts with a specific pocket in the PARP active site, leading to enhanced binding affinity.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of 5-substituted indazole analogs against a target kinase.

- Reagents and Materials:
 - Recombinant human kinase
 - Kinase substrate (peptide or protein)
 - ATP (adenosine triphosphate)
 - Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
 - Test compounds (5-substituted indazole analogs) dissolved in DMSO
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
 - 384-well plates

- Procedure:
 1. Prepare serial dilutions of the test compounds in DMSO.
 2. Add 1 μL of the diluted compounds to the wells of a 384-well plate.
 3. Add 10 μL of a solution containing the kinase and substrate in kinase assay buffer to each well.
 4. Incubate the plate at room temperature for 10 minutes to allow for compound binding to the kinase.
 5. Initiate the kinase reaction by adding 10 μL of a solution containing ATP in kinase assay buffer to each well.
 6. Incubate the plate at room temperature for 1 hour.
 7. Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
 8. Measure the luminescence or fluorescence signal using a plate reader.
 9. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the effect of 5-substituted indazole analogs on cancer cell proliferation.

- Reagents and Materials:
 - Cancer cell line (e.g., HT29, A549)
 - Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

- Trypsin-EDTA
- Phosphate-buffered saline (PBS)
- Test compounds (5-substituted indazole analogs) dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Procedure:
 1. Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
 2. Prepare serial dilutions of the test compounds in cell culture medium.
 3. Remove the old medium from the wells and add 100 μ L of the medium containing the test compounds at various concentrations.
 4. Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
 5. Add 10 μ L of MTT solution to each well and incubate for an additional 4 hours.
 6. Remove the medium and add 100 μ L of the solubilization solution to dissolve the formazan crystals.
 7. Measure the absorbance at 570 nm using a microplate reader.
 8. Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value.

In Vivo Xenograft Model for Anticancer Efficacy

This protocol describes a general procedure for evaluating the in vivo anticancer activity of 5-substituted indazole analogs using a mouse xenograft model.[8]

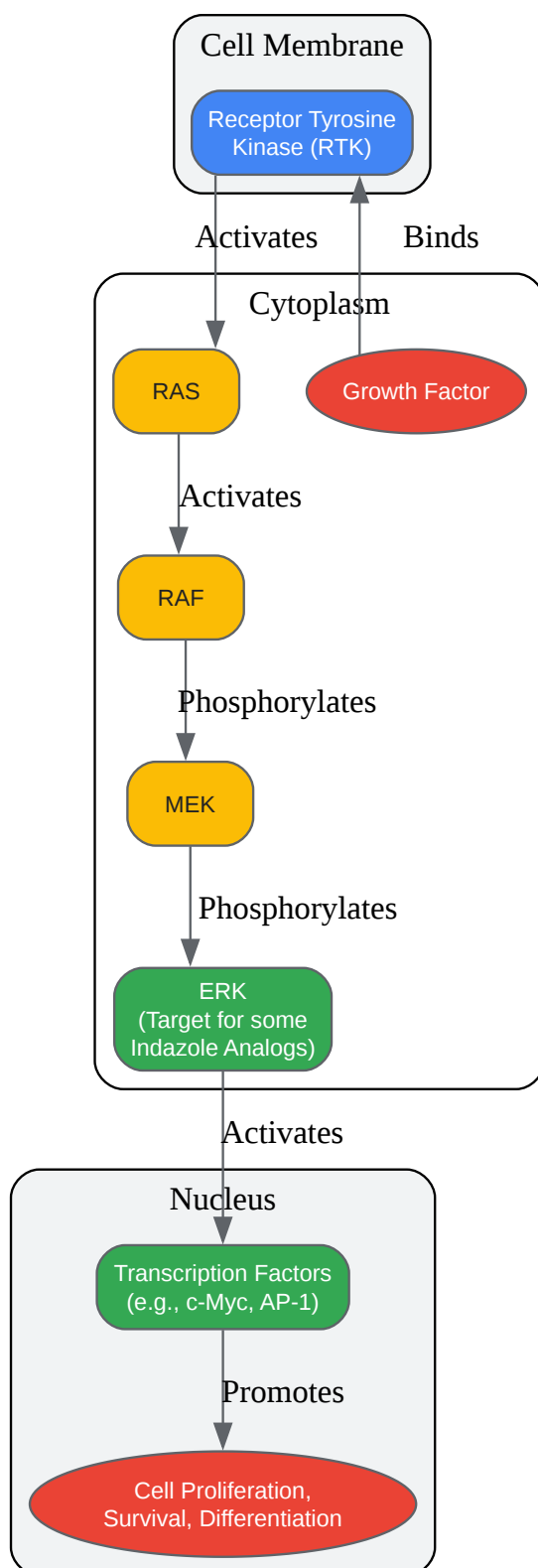
- Animals and Materials:

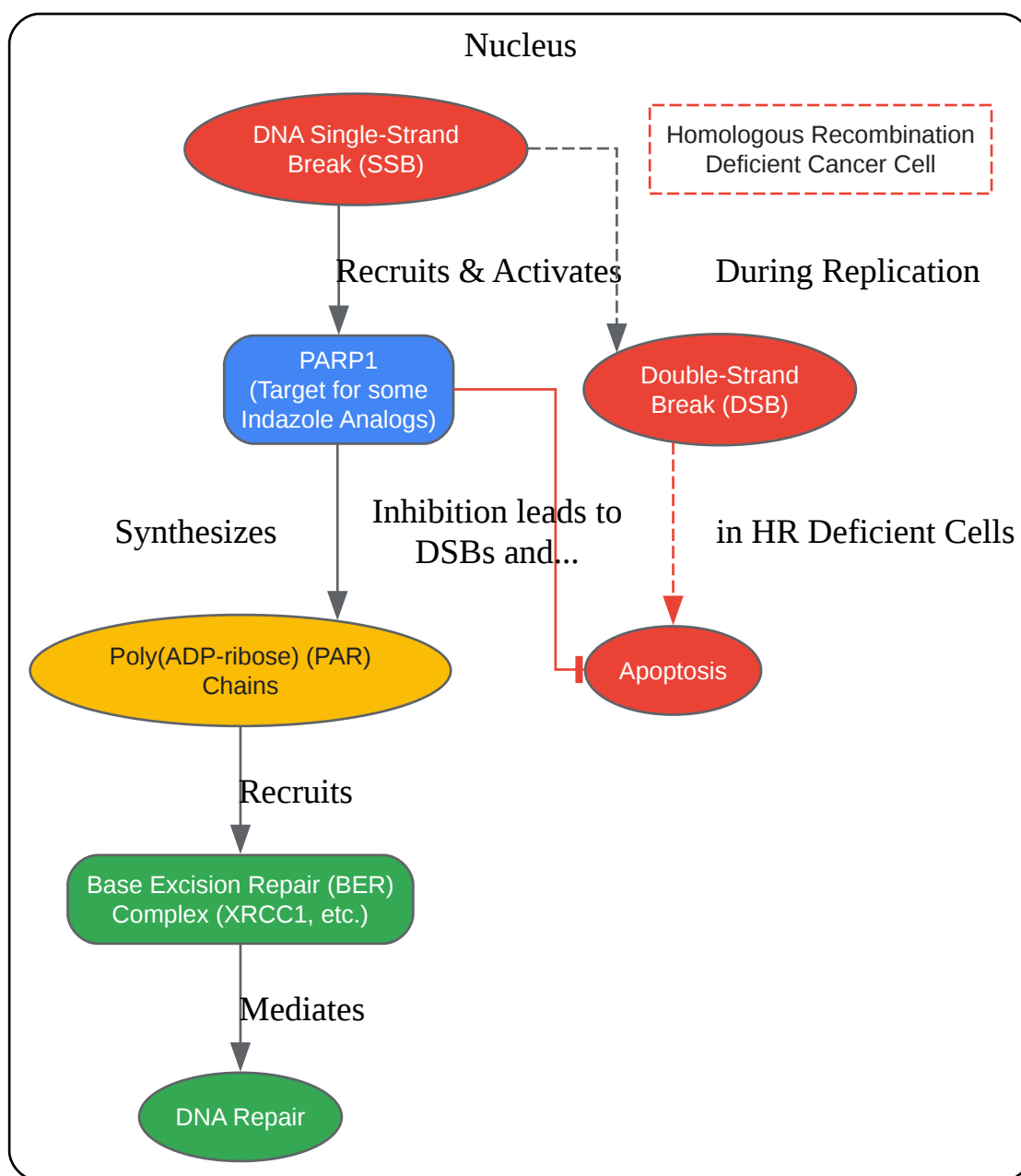
- Immunocompromised mice (e.g., nude or SCID mice)
- Human cancer cell line
- Matrigel (optional)
- Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
- Calipers for tumor measurement
- Procedure:
 1. Subcutaneously inject a suspension of cancer cells (e.g., $1-5 \times 10^6$ cells in 100 μ L of PBS, with or without Matrigel) into the flank of each mouse.[8]
 2. Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.[8]
 3. Administer the test compound or vehicle to the mice according to the predetermined dosing schedule (e.g., daily oral gavage).
 4. Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: $(\text{length} \times \text{width}^2)/2$.
 5. Monitor the body weight of the mice as an indicator of toxicity.
 6. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).

Signaling Pathway Visualizations

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a key signaling cascade that regulates cell growth and proliferation.[3] Many 5-substituted indazole analogs target kinases within this pathway.





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Caption: The role of PARP in DNA damage repair.

Conclusion

The 5-position of the indazole scaffold is a critical determinant of the biological activity of its analogs. As demonstrated in this guide, strategic modifications at this position can significantly impact the potency and selectivity of these compounds as inhibitors of key therapeutic targets

like kinases and PARP. The provided experimental data and protocols offer a framework for the rational design and evaluation of novel 5-substituted indazole derivatives with improved therapeutic potential. Further exploration of the SAR at this position, guided by structural biology and computational modeling, will undoubtedly lead to the discovery of next-generation inhibitors with enhanced efficacy and safety profiles.

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